molecular formula C10H13NO2 B8308563 2-(1-Ethoxy-vinyl)-3-methoxy-pyridine

2-(1-Ethoxy-vinyl)-3-methoxy-pyridine

Cat. No.: B8308563
M. Wt: 179.22 g/mol
InChI Key: BPHJHAJXWGKPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethoxy-vinyl)-3-methoxy-pyridine is a versatile pyridine-based building block designed for advanced research and development applications. This compound features a unique enol ether moiety adjacent to the pyridine ring, making it a valuable intermediate in synthetic organic and medicinal chemistry. Its molecular structure is particularly suited for exploring novel chemical spaces in drug discovery programs. Potential research applications include serving as a key precursor in the synthesis of complex molecules for pharmaceutical testing, acting as a ligand in catalytic systems, or being used to develop new material science products. Researchers value this scaffold for its potential to introduce both alkoxy and pyridine functionalities into target molecules. As with all fine chemicals, proper safety protocols must be observed. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(1-ethoxyethenyl)-3-methoxypyridine

InChI

InChI=1S/C10H13NO2/c1-4-13-8(2)10-9(12-3)6-5-7-11-10/h5-7H,2,4H2,1,3H3

InChI Key

BPHJHAJXWGKPAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(C=CC=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
2-(1-Ethoxy-vinyl)-3-methoxy-pyridine 2-(1-Ethoxy-vinyl), 3-OCH₃ C₁₀H₁₃NO₂ Ethoxy-vinyl enhances lipophilicity N/A
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine 3-OCH₃, 5-(1,3-dioxolane) C₁₀H₁₃NO₃ Dioxolane ring introduces rigidity
(E)-Methyl 3-(2-methoxy-6-pyrrolidinyl-pyridin-3-yl)acrylate 2-OCH₃, 3-acrylate, 6-pyrrolidinyl C₁₆H₂₀N₂O₃ Acrylate moiety for conjugation
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-OCH₃, 3-(trimethylsilyl ethynyl) C₁₁H₁₆N₂OSi Silyl-protected alkyne for coupling

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound is common in analogs like 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine , but its pairing with a 2-ethoxy-vinyl group is distinct.
  • Steric Hindrance : The ethoxy-vinyl substituent may introduce steric bulk, affecting binding interactions in biological systems or catalytic reactions.

Substituent Effects on Physicochemical Properties

While direct data on the target compound’s properties (e.g., Log Kow, solubility) is unavailable, insights can be inferred from analogs:

  • Solubility : Bulky substituents like 1,3-dioxolane in reduce aqueous solubility, suggesting similar challenges for the ethoxy-vinyl analog.
  • Stability : Ethoxy-vinyl groups may confer susceptibility to hydrolysis under acidic or basic conditions, a trait observed in related vinyl ethers .

Q & A

What are the recommended methodologies for synthesizing and characterizing 2-(1-Ethoxy-vinyl)-3-methoxy-pyridine in academic research?

Basic Research Question
Answer:
Synthesis typically involves multi-step reactions starting with commercially available pyridine derivatives. For example, coupling reactions using palladium catalysts or nucleophilic substitutions can introduce the ethoxy-vinyl group. Purification is achieved via column chromatography or recrystallization. Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and vinyl group geometry .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
  • Infrared spectroscopy (FTIR) to identify functional groups like methoxy and vinyl ether .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question
Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as pyridine derivatives may release volatile byproducts .
  • First Aid: In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

How can researchers optimize multi-step synthetic routes for this compound to improve yields?

Advanced Research Question
Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, adjusting ligand ratios to enhance regioselectivity .
  • Reaction Monitoring: Use TLC or in-situ NMR to track intermediate formation and optimize reaction times .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while lower temperatures reduce side reactions .

What advanced structural elucidation techniques are suitable for resolving ambiguities in the configuration of this compound?

Advanced Research Question
Answer:

  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles, with refinement using software like SHELXL .
  • NOESY NMR: Detects spatial proximity between protons to differentiate cis/trans configurations in the ethoxy-vinyl group .
  • DFT Calculations: Computational modeling predicts electronic structures and validates experimental data .

How should researchers address contradictions in analytical data (e.g., NMR shifts conflicting with expected structures)?

Advanced Research Question
Answer:

  • Cross-Validation: Compare results with multiple techniques (e.g., 2D NMR, LC-MS) to confirm assignments .
  • Control Experiments: Synthesize analogs with known configurations to benchmark spectral data .
  • Collaborative Analysis: Engage crystallographers or computational chemists to reconcile discrepancies between experimental and predicted data .

What experimental strategies are effective for investigating the biological activity of this compound?

Advanced Research Question
Answer:

  • Receptor Binding Assays: Use radioligand displacement studies to assess affinity for target receptors (e.g., kinases or GPCRs) .
  • In Vitro Toxicity Screening: Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays, adjusting concentrations to establish IC₅₀ values .
  • Molecular Docking: Simulate interactions with protein active sites to prioritize targets for wet-lab validation .

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